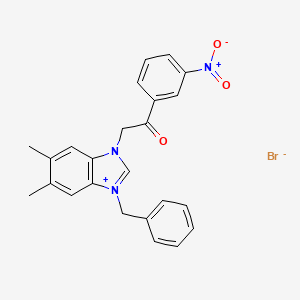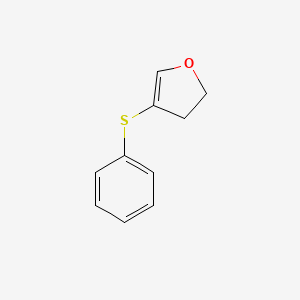
4-(Phenylsulfanyl)-2,3-dihydrofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Phenylsulfanyl)-2,3-dihydrofuran is an organic compound characterized by a furan ring substituted with a phenylsulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Phenylsulfanyl)-2,3-dihydrofuran typically involves the reaction of a furan derivative with a phenylsulfanyl reagent. One common method is the nucleophilic substitution reaction where a furan ring is treated with a phenylsulfanyl halide in the presence of a base. The reaction conditions often include solvents like tetrahydrofuran (THF) and catalysts such as palladium or copper complexes to facilitate the coupling reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Continuous flow reactors and automated synthesis platforms are also employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Phenylsulfanyl)-2,3-dihydrofuran undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phenylsulfanyl group, yielding a simpler furan derivative.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dephenylated furan derivatives.
Substitution: Various substituted phenylsulfanyl-furan compounds.
Applications De Recherche Scientifique
4-(Phenylsulfanyl)-2,3-dihydrofuran has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and neuroprotective properties.
Industry: It is utilized in the development of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of 4-(Phenylsulfanyl)-2,3-dihydrofuran involves its interaction with molecular targets such as enzymes and receptors. The phenylsulfanyl group can modulate the compound’s binding affinity and specificity, influencing biological activity. Pathways involved may include inhibition of specific enzymes or modulation of signaling cascades, contributing to its observed effects in various assays.
Comparaison Avec Des Composés Similaires
4-(Phenylsulfanyl)butan-2-one: Known for its anti-inflammatory properties.
5-Phenylsulfanyl-2,4-quinazolinediamine: Used in drug research for its enzyme inhibition capabilities.
Phenylsulfanyl-butyric acid: Utilized in biochemical studies due to its structural similarity to natural amino acids.
Uniqueness: 4-(Phenylsulfanyl)-2,3-dihydrofuran stands out due to its furan ring structure, which imparts unique reactivity and stability compared to other phenylsulfanyl compounds
Propriétés
Numéro CAS |
130307-35-6 |
|---|---|
Formule moléculaire |
C10H10OS |
Poids moléculaire |
178.25 g/mol |
Nom IUPAC |
4-phenylsulfanyl-2,3-dihydrofuran |
InChI |
InChI=1S/C10H10OS/c1-2-4-9(5-3-1)12-10-6-7-11-8-10/h1-5,8H,6-7H2 |
Clé InChI |
XVVWTZGCUOURBT-UHFFFAOYSA-N |
SMILES canonique |
C1COC=C1SC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






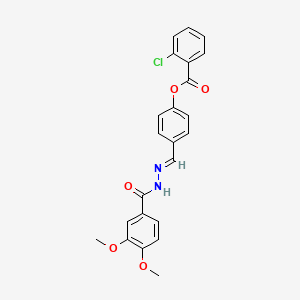

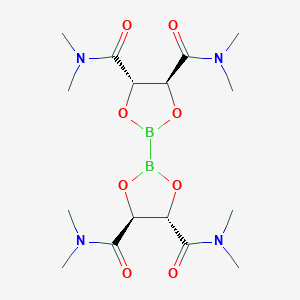
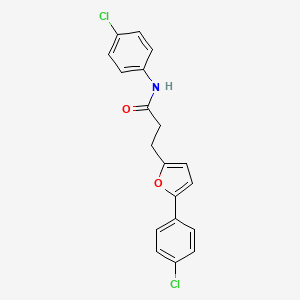
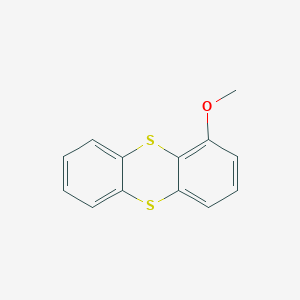

![4-hydroxy-3-[3-(2-hydroxy-3-methoxyphenyl)acryloyl]-6-methyl-2H-pyran-2-one](/img/structure/B11941545.png)


